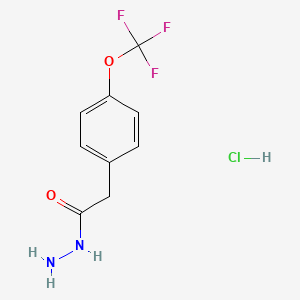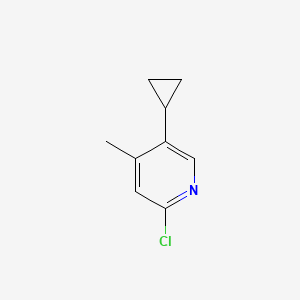
2-Chloro-5-cyclopropyl-4-methylpyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-cyclopropyl-4-methylpyridine is an organic compound with the molecular formula C9H10ClN It is a derivative of pyridine, characterized by the presence of a chlorine atom at the second position, a cyclopropyl group at the fifth position, and a methyl group at the fourth position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-cyclopropyl-4-methylpyridine typically involves the chlorination of 5-cyclopropyl-4-methylpyridine. One common method includes the use of thionyl chloride (SOCl2) as the chlorinating agent. The reaction is usually carried out under reflux conditions, where the pyridine derivative is treated with thionyl chloride, resulting in the substitution of a hydrogen atom with a chlorine atom at the second position.
Another synthetic route involves the cyclopropylation of 2-chloro-4-methylpyridine. This can be achieved through a cyclopropanation reaction using diazomethane or similar reagents in the presence of a catalyst such as copper(I) chloride (CuCl).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and safety of the chlorination process, minimizing the risk of side reactions and improving yield.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-cyclopropyl-4-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The compound can be reduced to form this compound derivatives with different functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution Products: Depending on the nucleophile, products can include 2-azido-5-cyclopropyl-4-methylpyridine or 2-thiocyanato-5-cyclopropyl-4-methylpyridine.
Oxidation Products: 2-Chloro-5-cyclopropyl-4-formylpyridine or 2-chloro-5-cyclopropyl-4-carboxypyridine.
Reduction Products: Various reduced derivatives depending on the specific reducing conditions.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-cyclopropyl-4-methylpyridine has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of novel heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators due to its structural similarity to biologically active pyridine derivatives.
Industry: The compound is used in the synthesis of agrochemicals, including herbicides and insecticides, due to its ability to interact with biological targets in pests.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-cyclopropyl-4-methylpyridine depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. For example, as an enzyme inhibitor, it could bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity. The cyclopropyl and methyl groups may enhance binding affinity and specificity by interacting with hydrophobic pockets in the target protein.
Vergleich Mit ähnlichen Verbindungen
2-Chloro-5-cyclopropyl-4-methylpyridine can be compared with other similar compounds, such as:
2-Chloro-4-methylpyridine: Lacks the cyclopropyl group, which may result in different chemical reactivity and biological activity.
2-Chloro-5-methylpyridine: Lacks the cyclopropyl group, potentially affecting its binding properties and reactivity.
2-Chloro-5-cyclopropylpyridine: Lacks the methyl group, which may influence its chemical and biological properties.
The presence of both the cyclopropyl and methyl groups in this compound makes it unique, potentially offering enhanced reactivity and specificity in various applications.
Eigenschaften
Molekularformel |
C9H10ClN |
|---|---|
Molekulargewicht |
167.63 g/mol |
IUPAC-Name |
2-chloro-5-cyclopropyl-4-methylpyridine |
InChI |
InChI=1S/C9H10ClN/c1-6-4-9(10)11-5-8(6)7-2-3-7/h4-5,7H,2-3H2,1H3 |
InChI-Schlüssel |
OSTDYHWIAJKDSY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=NC=C1C2CC2)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


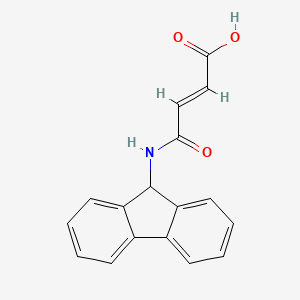

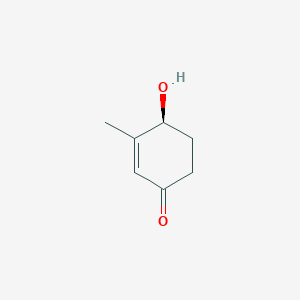

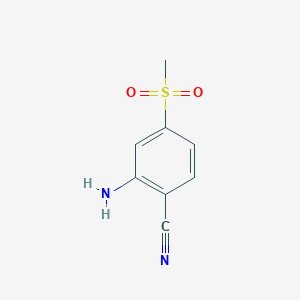
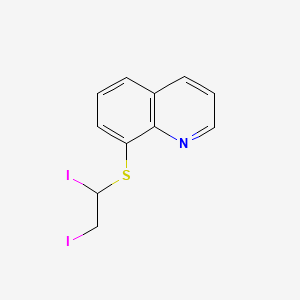
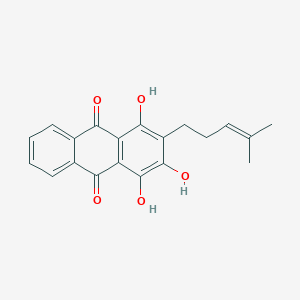
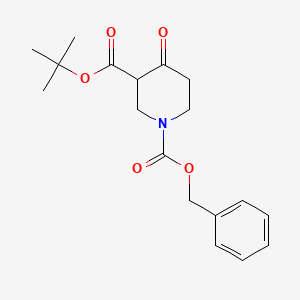

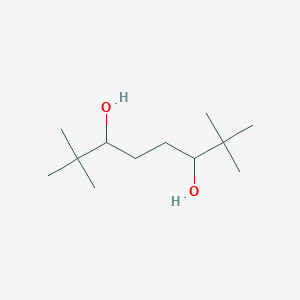
![tert-Butyl 2-methyl-6,7-dihydrothiazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B13132951.png)
